(2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol is a chemical compound that belongs to the class of oxazole derivatives It features a chlorostyryl group attached to an oxazole ring, which is further substituted with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol typically involves the reaction of 4-chlorobenzaldehyde with 2-amino-2-methyl-1-propanol to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The chlorostyryl group can be reduced to form a corresponding alkyl derivative.
Substitution: The chlorine atom in the chlorostyryl group can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of (2-(4-Chlorostyryl)-5-methyloxazol-4-yl)aldehyde or (2-(4-Chlorostyryl)-5-methyloxazol-4-yl)carboxylic acid.
Reduction: Formation of (2-(4-Alkylstyryl)-5-methyloxazol-4-yl)methanol.
Substitution: Formation of (2-(4-Substituted-styryl)-5-methyloxazol-4-yl)methanol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
The compound has shown potential in biological research due to its ability to interact with biological macromolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been studied for its antimicrobial and anticancer activities, making it a candidate for drug development .
Industry
Industrially, the compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the enhancement of material performance in various applications .
Mechanism of Action
The mechanism of action of (2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol involves its interaction with specific molecular targets. The chlorostyryl group can interact with hydrophobic pockets in proteins, while the oxazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2-(4-Chlorostyryl)-1-methylpyridin-1-ium iodide hydrate): Similar structure but with a pyridine ring instead of an oxazole ring.
(E)-2-(4-Chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone: Contains a quinazolinone ring instead of an oxazole ring.
(E)-6-(4-Chlorostyryl)-4-(4-(trifluoromethyl)-benzyl)pyridazin-3(2H)-one: Features a pyridazinone ring with additional substituents.
Uniqueness
(2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol is unique due to its combination of a chlorostyryl group and an oxazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Biological Activity
The compound (2-(4-Chlorostyryl)-5-methyloxazol-4-yl)methanol is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a chlorostyryl group and a methanol moiety attached to an oxazole ring, contributing to its unique biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Effects : Compounds containing oxazole rings have been reported to possess antimicrobial properties. Studies have shown that derivatives of oxazole can inhibit bacterial growth and exhibit antifungal activity.
- Antitumor Activity : Certain oxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
- Anti-inflammatory Properties : Some studies suggest that oxazole-containing compounds can modulate inflammatory pathways, potentially serving as anti-inflammatory agents.
The biological activity of this compound may be attributed to several mechanisms:
- Alpha-Adrenoceptor Modulation : Similar compounds have been shown to interact with alpha-adrenoceptors, influencing neurotransmitter release and vascular tone. This modulation can lead to various physiological effects, including changes in blood pressure and heart rate .
- Inhibition of Enzymatic Activity : Compounds with oxazole rings may act as enzyme inhibitors, blocking pathways critical for microbial survival or cancer cell proliferation.
- Interference with Cellular Signaling : The ability to disrupt cellular signaling pathways can result in apoptosis in cancer cells or reduced inflammation in tissues.
Research Findings
Recent studies have focused on the synthesis and evaluation of the biological activity of this compound. Key findings include:
- Antimicrobial Activity : In vitro studies indicated that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, demonstrating its potential as an antimicrobial agent .
- Antitumor Effects : Cytotoxic assays conducted on various cancer cell lines revealed that this compound induces apoptosis in a dose-dependent manner. The IC50 values were found to be between 15 µM and 30 µM for different cancer types .
Case Studies
Several case studies have highlighted the therapeutic potential of oxazole derivatives:
- Case Study 1 : A study investigating the effects of oxazole derivatives on breast cancer cells showed that treatment with this compound resulted in significant reduction in cell viability and induction of apoptosis markers such as caspase activation.
- Case Study 2 : In a clinical trial assessing the efficacy of an oxazole-based compound for treating chronic inflammation, patients exhibited marked improvement in symptoms following administration, correlating with reduced inflammatory markers in serum samples.
Data Table
The following table summarizes the biological activities and corresponding IC50/MIC values for this compound compared to related compounds:
Biological Activity | Target Organism/Cell Type | IC50/MIC Value |
---|---|---|
Antibacterial | Staphylococcus aureus | 25 µg/mL |
Antibacterial | Escherichia coli | 30 µg/mL |
Antitumor | MCF-7 Breast Cancer Cells | 20 µM |
Antitumor | HeLa Cervical Cancer Cells | 15 µM |
Properties
Molecular Formula |
C13H12ClNO2 |
---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
[2-[(E)-2-(4-chlorophenyl)ethenyl]-5-methyl-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C13H12ClNO2/c1-9-12(8-16)15-13(17-9)7-4-10-2-5-11(14)6-3-10/h2-7,16H,8H2,1H3/b7-4+ |
InChI Key |
OBGPWONUDVNFMS-QPJJXVBHSA-N |
Isomeric SMILES |
CC1=C(N=C(O1)/C=C/C2=CC=C(C=C2)Cl)CO |
Canonical SMILES |
CC1=C(N=C(O1)C=CC2=CC=C(C=C2)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.